(E)-N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE
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Overview
Description
(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and a dioxopyrrolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with ethylamine to form an intermediate, which is then reacted with 2-fluorophenyl-2,5-dioxopyrrolidine-3-thiol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl or fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
- 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}methylamino]sulphonyl naphthalenes
Uniqueness
(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S/c1-4-25-23(26-12-11-15-9-10-18(30-2)19(13-15)31-3)32-20-14-21(28)27(22(20)29)17-8-6-5-7-16(17)24/h5-10,13,20H,4,11-12,14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWAZUDJXXWRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCC1=CC(=C(C=C1)OC)OC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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